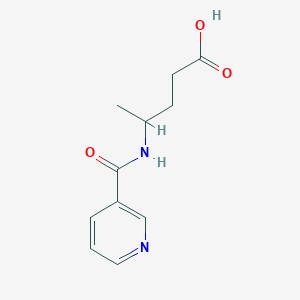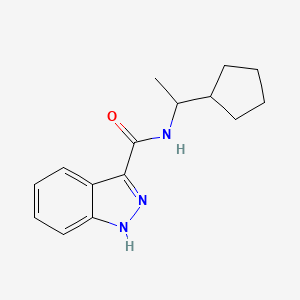![molecular formula C10H9IO3 B7578271 2-[(2-Iodophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578271.png)
2-[(2-Iodophenoxy)methyl]prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Iodophenoxy)methyl]prop-2-enoic acid is a chemical compound that belongs to the class of carboxylic acids. It is also known as iodophenoxyacetic acid or IPA. This compound has been widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 2-[(2-Iodophenoxy)methyl]prop-2-enoic acid is not fully understood. However, it is believed to act as a competitive inhibitor of the enzyme indole-3-acetic acid (IAA) oxidase. This enzyme is involved in the degradation of the plant hormone indole-3-acetic acid (IAA), which plays a crucial role in plant growth and development.
Biochemical and Physiological Effects:
2-[(2-Iodophenoxy)methyl]prop-2-enoic acid has been shown to have various biochemical and physiological effects. In plants, it can inhibit the growth and development of roots and shoots, induce the formation of adventitious roots, and affect the synthesis and transport of auxins. In animals, it has been shown to have anti-inflammatory, analgesic, and antipyretic effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(2-Iodophenoxy)methyl]prop-2-enoic acid has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily controlled using various purification techniques. It is also stable under normal laboratory conditions and can be stored for long periods. However, it has some limitations, such as its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for the research on 2-[(2-Iodophenoxy)methyl]prop-2-enoic acid. One of the potential applications is in the development of new herbicides and fungicides. It can also be used as a labeling agent for proteins and peptides in proteomics research. Furthermore, the study of its mechanism of action can provide insights into the regulation of plant growth and development. Finally, the development of new synthetic methods for this compound can lead to the discovery of new bioactive compounds with potential applications in various fields.
Conclusion:
In conclusion, 2-[(2-Iodophenoxy)methyl]prop-2-enoic acid is a chemical compound with unique properties and potential applications in various fields such as medicine, agriculture, and biotechnology. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the discovery of new bioactive compounds and provide insights into the regulation of plant growth and development.
Méthodes De Synthèse
The synthesis of 2-[(2-Iodophenoxy)methyl]prop-2-enoic acid involves the reaction between 2-iodophenol and chloroacetic acid in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at a temperature of around 100-120 °C. The resulting product is then purified using various techniques such as recrystallization, column chromatography, or HPLC.
Applications De Recherche Scientifique
2-[(2-Iodophenoxy)methyl]prop-2-enoic acid has been widely used in scientific research due to its potential applications in various fields such as medicine, agriculture, and biotechnology. This compound has been used as a precursor for the synthesis of various bioactive compounds such as herbicides, fungicides, and pharmaceuticals. It has also been used as a labeling agent for proteins and peptides in biochemical studies.
Propriétés
IUPAC Name |
2-[(2-iodophenoxy)methyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IO3/c1-7(10(12)13)6-14-9-5-3-2-4-8(9)11/h2-5H,1,6H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXBQHGIRKWFTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(COC1=CC=CC=C1I)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Iodophenoxy)methyl]prop-2-enoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Fluoro-4-[(2-oxoquinolin-1-yl)methyl]benzonitrile](/img/structure/B7578200.png)
![4-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]pentanoic acid](/img/structure/B7578201.png)

![4-[(5-Phenyl-1,2-oxazole-3-carbonyl)amino]pentanoic acid](/img/structure/B7578204.png)
![4-[[2-[(3-Chlorophenyl)methylsulfanyl]acetyl]amino]pentanoic acid](/img/structure/B7578205.png)
![2-[(3-Methyl-4-nitrophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578213.png)
![2-[(2-Methoxy-4-nitrophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578219.png)
![2-[(4-Chloro-2-nitrophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578227.png)
![2-[(3S)-3-hydroxypyrrolidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B7578249.png)
![2-[[(4-Fluorophenyl)methyl-methylamino]methyl]prop-2-enoic acid](/img/structure/B7578263.png)

![5-Methyl-3-[(2-propylimidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7578285.png)
![4-[(2-Propylimidazol-1-yl)methyl]benzoic acid](/img/structure/B7578286.png)